3-cyclopentyl-N-(4-phenoxyphenyl)propanamide
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Overview
Description
3-cyclopentyl-N-(4-phenoxyphenyl)propanamide is an organic compound with the molecular formula C20H23NO2. It is characterized by a cyclopentyl group attached to a propanamide backbone, with a phenoxyphenyl group as a substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(4-phenoxyphenyl)propanamide typically involves the reaction of 4-phenoxybenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(4-phenoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
3-cyclopentyl-N-(4-phenoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-methylpropanamide: Similar structure but with a methyl group instead of the phenoxyphenyl group.
3-cyclopentyl-N-pentylpropanamide: Similar structure but with a pentyl group instead of the phenoxyphenyl group.
Uniqueness
3-cyclopentyl-N-(4-phenoxyphenyl)propanamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-cyclopentyl-N-(4-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C20H23NO2/c22-20(15-10-16-6-4-5-7-16)21-17-11-13-19(14-12-17)23-18-8-2-1-3-9-18/h1-3,8-9,11-14,16H,4-7,10,15H2,(H,21,22) |
InChI Key |
VGDUKLAHVAZMEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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